molecular formula C19H19ClN2O B2701895 (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 349417-98-7

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2701895
CAS No.: 349417-98-7
M. Wt: 326.82
InChI Key: ISQURPIWJSBIDR-MDZDMXLPSA-N
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Description

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves the reaction of 3-chlorophenylpiperazine with a suitable phenylprop-2-en-1-one derivative under specific conditions. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: is similar to other piperazine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structural configuration, which may confer unique pharmacological properties. Its ability to interact with different molecular targets and pathways makes it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-17-7-4-8-18(15-17)21-11-13-22(14-12-21)19(23)10-9-16-5-2-1-3-6-16/h1-10,15H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQURPIWJSBIDR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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